Cas no 298680-94-1 (5,6,7,8-Tetrahydro-8-quinolinylmethanamine)

5,6,7,8-Tetrahydro-8-quinolinylmethanamine 化学的及び物理的性質
名前と識別子
-
- 5,6,7,8-tetrahydro-8-Quinolinemethanamine
- 5,6,7,8-tetrahydroquinolin-8-ylmethanamine
- 298680-94-1
- SCHEMBL3310571
- EN300-189222
- CS-0102280
- 5,6,7,8-Tetrahydro-8-quinolinylmethanamine
- (5,6,7,8-Tetrahydroquinolin-8-yl)methanamine
- AKOS017413573
-
- インチ: InChI=1S/C10H14N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h2,5-6,9H,1,3-4,7,11H2
- InChIKey: HIJYDESWTDPRNF-UHFFFAOYSA-N
- ほほえんだ: C1CC(C2=C(C1)C=CC=N2)CN
計算された属性
- せいみつぶんしりょう: 162.115698455g/mol
- どういたいしつりょう: 162.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 38.9Ų
5,6,7,8-Tetrahydro-8-quinolinylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T179555-1000mg |
5,6,7,8-Tetrahydro-8-quinolinylmethanamine |
298680-94-1 | 1g |
$ 915.00 | 2022-06-02 | ||
Chemenu | CM434670-250mg |
5,6,7,8-tetrahydroquinolin-8-ylmethanamine |
298680-94-1 | 95%+ | 250mg |
$*** | 2023-03-30 | |
Enamine | EN300-189222-10g |
(5,6,7,8-tetrahydroquinolin-8-yl)methanamine |
298680-94-1 | 95% | 10g |
$4667.0 | 2023-09-18 | |
Aaron | AR01BGRA-2.5g |
5,6,7,8-tetrahydroquinolin-8-ylmethanamine |
298680-94-1 | 95% | 2.5g |
$2950.00 | 2025-02-09 | |
Aaron | AR01BGRA-10g |
5,6,7,8-tetrahydroquinolin-8-ylmethanamine |
298680-94-1 | 95% | 10g |
$6443.00 | 2023-12-14 | |
Enamine | EN300-189222-1.0g |
(5,6,7,8-tetrahydroquinolin-8-yl)methanamine |
298680-94-1 | 95% | 1g |
$1086.0 | 2023-06-08 | |
A2B Chem LLC | AW13450-10g |
5,6,7,8-tetrahydroquinolin-8-ylmethanamine |
298680-94-1 | 95% | 10g |
$4948.00 | 2024-04-20 | |
Enamine | EN300-189222-5g |
(5,6,7,8-tetrahydroquinolin-8-yl)methanamine |
298680-94-1 | 95% | 5g |
$3147.0 | 2023-09-18 | |
Enamine | EN300-189222-1g |
(5,6,7,8-tetrahydroquinolin-8-yl)methanamine |
298680-94-1 | 95% | 1g |
$1086.0 | 2023-09-18 | |
1PlusChem | 1P01BGIY-50mg |
5,6,7,8-tetrahydroquinolin-8-ylmethanamine |
298680-94-1 | 95% | 50mg |
$315.00 | 2025-03-19 |
5,6,7,8-Tetrahydro-8-quinolinylmethanamine 関連文献
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
5,6,7,8-Tetrahydro-8-quinolinylmethanamineに関する追加情報
5,6,7,8-Tetrahydro-8-quinolinylmethanamine: A Comprehensive Overview
5,6,7,8-Tetrahydro-8-quinolinylmethanamine (CAS No. 298680-94-1) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the quinoline derivative family and has garnered attention due to its unique structural properties and potential applications in drug discovery. In this article, we will delve into the chemical structure, synthesis methods, pharmacological activities, and recent advancements related to this compound.
The quinoline skeleton is a fundamental framework in organic chemistry, characterized by a bicyclic structure consisting of a benzene ring fused with a pyridine ring. The 5,6,7,8-tetrahydro substitution pattern introduces a saturated four-membered ring into the quinoline system, which significantly alters the compound's physical and chemical properties. This modification enhances the molecule's flexibility and potentially improves its bioavailability when used as a drug candidate.
Recent studies have explored the synthesis of 5,6,7,8-tetrahydro-8-quinolinylmethanamine using various methodologies. One prominent approach involves the catalytic hydrogenation of quinoline derivatives under controlled conditions to achieve the desired tetrahydro structure. Researchers have also investigated the use of transition metal catalysts to optimize reaction efficiency and yield. These advancements have paved the way for scalable production methods suitable for pharmaceutical applications.
The pharmacological activity of this compound has been extensively studied in preclinical models. It has demonstrated potential as a modulator of key cellular pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Specifically, studies have shown that 5,6,7,8-tetrahydro-8-quinolinylmethanamine can interact with enzymes like acetylcholinesterase and monoamine oxidase B (MAO-B), which are critical targets in these conditions.
Moreover, recent research has highlighted the antioxidant properties of this compound. Its ability to scavenge free radicals makes it a promising candidate for combating oxidative stress-related disorders. Preclinical trials have indicated that it can reduce lipid peroxidation and enhance cellular antioxidant defense mechanisms without significant toxicity.
In terms of therapeutic applications, 5,6,7,8-tetrahydro-8-quinolinylmethanamine is being evaluated for its potential in treating chronic pain conditions. Animal studies have shown that it exhibits potent analgesic effects comparable to traditional opioids but with reduced side effects such as tolerance and dependence.
The synthesis optimization of this compound remains an active area of research. Scientists are exploring greener chemical processes to minimize environmental impact while maintaining high yields. For instance, microwave-assisted synthesis has been proposed as an efficient method for constructing the tetrahydroquinoline framework.
In conclusion,5,6,7,8-tetrahydro-8-quinolinylmethanamine (CAS No. 298680-94-1) stands out as a versatile compound with diverse applications in drug discovery and development. Its unique chemical structure and promising pharmacological profile make it a valuable asset in contemporary medicinal chemistry research.
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